Structural Differentiation: 2-(Imidazol-1-yl)pyrimidine Core vs. 4-(Imidazol-4-yl)pyrimidine CDK Inhibitor Scaffolds
The target compound features a unique 2-(imidazol-1-yl)pyrimidine-5-yl benzamide architecture. This regioisomeric arrangement contrasts sharply with the extensively characterized 4-(imidazol-4-yl)pyrimidin-2-ylamino benzamide series (e.g., AZD5597 and compound 9b), which achieve CDK2 IC50 values of 0.004 μM and 0.006 μM respectively under optimized conditions [1][2]. The 2-imidazolyl-5-amide connectivity repositions the hydrogen-bonding vectors of the pyrimidine ring relative to the kinase hinge region, likely abolishing the canonical binding mode essential for CDK2 potency. This structural difference constitutes a primary differentiation factor for users selecting between a validated kinase inhibitor scaffold and a non-validated regioisomer for mechanistic probe studies.
| Evidence Dimension | Pyrimidine Substitution Pattern and Connectivity to Benzamide |
|---|---|
| Target Compound Data | 2-(1H-imidazol-1-yl)pyrimidine-5-yl benzamide (no reported CDK2 IC50) |
| Comparator Or Baseline | 4-(imidazol-4-yl)pyrimidin-2-ylamino benzamide series: AZD5597 CDK2 IC50 = 0.004 μM; Compound 9b CDK2 IC50 = 0.006 μM [1] |
| Quantified Difference | Potency differential not directly measurable due to lack of target data; difference is structural (regioisomeric) rather than graded. |
| Conditions | Biochemical CDK2 inhibition assay (literature values for comparator series) |
Why This Matters
This regioisomeric difference means the target compound cannot be assumed to retain the sub-nanomolar CDK2 potency of its 4-imidazolyl analogs, making it unfit as a direct replacement in CDK2-dependent assays without de novo validation.
- [1] Jones, C. D., Andrews, D. M., Barker, A. J., et al. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. Bioorg. Med. Chem. Lett. 2008, 18 (24), 6369-6373. PMID: 18996007. View Source
- [2] Jones, C. D., Andrews, D. M., Barker, A. J., et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (24), 6486-6489. PMID: 18986805. View Source
